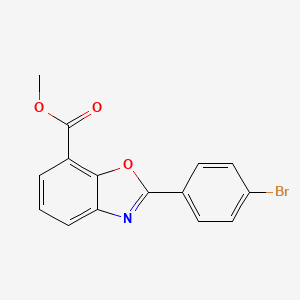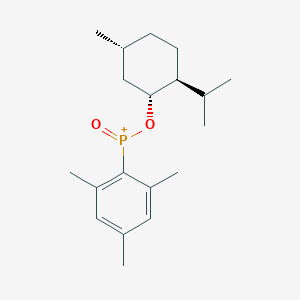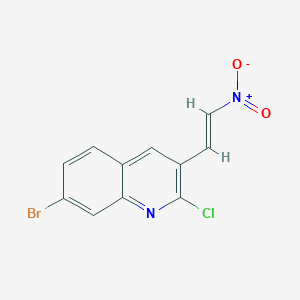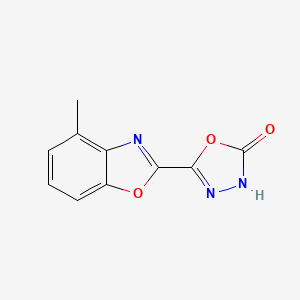
7-Benzoxazolecarboxylic acid, 2-(4-bromophenyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-bromophenyl)benzo[d]oxazole-7-carboxylate is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a bromophenyl group at the 2-position and a carboxylate ester group at the 7-position of the benzoxazole ring.
Preparation Methods
The synthesis of methyl 2-(4-bromophenyl)benzo[d]oxazole-7-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoaniline and methyl 2-aminobenzoate.
Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where the 4-bromoaniline reacts with methyl 2-aminobenzoate in the presence of a suitable catalyst and solvent to form the benzoxazole ring.
Esterification: The final step involves the esterification of the carboxylic acid group at the 7-position of the benzoxazole ring to form the methyl ester.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Methyl 2-(4-bromophenyl)benzo[d]oxazole-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position of the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, the bromine atom can be reduced to a hydrogen atom using reducing agents.
Ester Hydrolysis: The ester group at the 7-position can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Methyl 2-(4-bromophenyl)benzo[d]oxazole-7-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Benzoxazole derivatives have shown promising activities against various diseases, including cancer, bacterial infections, and inflammatory conditions.
Biological Studies: Researchers use this compound to investigate its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. It serves as a lead compound for the development of new therapeutic agents.
Chemical Biology: The compound is used as a tool in chemical biology to study the interactions between small molecules and biological targets, such as enzymes and receptors.
Material Science:
Mechanism of Action
The mechanism of action of methyl 2-(4-bromophenyl)benzo[d]oxazole-7-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzoxazole derivatives have been shown to inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Methyl 2-(4-bromophenyl)benzo[d]oxazole-7-carboxylate can be compared with other similar compounds, such as:
Benzoxazole Derivatives: Compounds like benzoxazole-2-carboxylic acid and benzoxazole-5-carboxylic acid share the benzoxazole core structure but differ in the position and nature of substituents. These compounds may exhibit different biological activities and properties.
Indole Derivatives: Indole derivatives, such as indole-2-carboxylic acid, have a similar heterocyclic structure but with a nitrogen atom in place of the oxygen atom in the oxazole ring. Indole derivatives are also known for their diverse biological activities.
Oxazole Derivatives: Other oxazole derivatives, such as 2-phenyloxazole and 4-methyloxazole, share the oxazole ring structure but differ in the substituents attached to the ring. .
Properties
CAS No. |
918943-28-9 |
|---|---|
Molecular Formula |
C15H10BrNO3 |
Molecular Weight |
332.15 g/mol |
IUPAC Name |
methyl 2-(4-bromophenyl)-1,3-benzoxazole-7-carboxylate |
InChI |
InChI=1S/C15H10BrNO3/c1-19-15(18)11-3-2-4-12-13(11)20-14(17-12)9-5-7-10(16)8-6-9/h2-8H,1H3 |
InChI Key |
NIHALNLIAIQYAV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)N=C(O2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl-1,3,4,5,6,7-hexahydro-2H-pyrano[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12903182.png)

![3-(2-Chlorophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B12903192.png)






![5-Chloro-2-[(5-nitrofuran-2-yl)oxy]-1-benzofuran](/img/structure/B12903246.png)
![2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-[(1H-pyrazol-1-yl)methyl]acetamide](/img/structure/B12903255.png)
